![molecular formula C15H11F3N4O5S B609429 Navocaftor CAS No. 2159103-66-7](/img/structure/B609429.png)
Navocaftor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
纳沃卡夫托是一种小分子药物,作为囊性纤维化跨膜传导调节剂 (CFTR) 调节剂发挥作用。它主要用于治疗囊性纤维化,这是一种影响肺部和消化系统的遗传性疾病。纳沃卡夫托最初由艾伯维公司开发。 目前处于临床试验的第 1 阶段 .
准备方法
合成路线和反应条件
纳沃卡夫托通过一系列化学反应合成,涉及各种试剂和条件。 有关合成路线和反应条件的具体细节是专有的,未公开 .
工业生产方法
纳沃卡夫托的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 该过程包括多个步骤,例如反应、纯化和质量控制,以满足监管标准 .
化学反应分析
反应类型
纳沃卡夫托经历了几种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一种官能团取代一种官能团。
常见的试剂和条件
涉及纳沃卡夫托的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 诸如温度、压力和溶剂选择等特定条件已优化以实现所需的反应 .
主要形成的产物
从涉及纳沃卡夫托的反应中形成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能产生氧化衍生物,而还原反应可能产生化合物的还原形式 .
科学研究应用
Combination Therapies
Navocaftor is often studied in conjunction with other drugs to maximize therapeutic efficacy. Notably, it is being evaluated in combination with galicaftor and ABBV-119 in clinical trials. This combination aims to address different aspects of cystic fibrosis pathology by correcting the underlying defect in the CFTR protein and enhancing its function.
Clinical Studies
- Phase 2 Trials : A significant study evaluated the safety and efficacy of galicaftor/navocaftor/ABBV-119 in patients with cystic fibrosis who are either homozygous or heterozygous for the F508del mutation. The primary endpoint was the change from baseline in percent predicted forced expiratory volume in one second (ppFEV1) after treatment .
- Study Design : This interventional study was randomized and double-blind, involving multiple treatment arms where participants received various combinations of the drugs over a 28-day period .
Efficacy Outcomes
The outcomes measured in these studies include:
- Forced Expiratory Volume : Improvement in lung function as measured by ppFEV1.
- Sweat Chloride Levels : Changes in sweat chloride, which is a biomarker for cystic fibrosis severity.
- Quality of Life Metrics : Assessment through questionnaires like the CF Questionnaire-Revised (CFQ-R) to evaluate respiratory domain scores .
Safety Profile
The safety profile of this compound has been a critical focus during clinical trials. Reports indicate that while some participants experienced elevated liver enzymes, these were not deemed clinically significant . Monitoring for adverse effects remains a priority during ongoing studies.
Table 1: Summary of Clinical Trials Involving this compound
Study Phase | Combination Therapy | Target Population | Primary Outcome Measure | Study Status |
---|---|---|---|---|
Phase 2 | Galicaftor + this compound + ABBV-119 | F508del homozygous/heterozygous | Change in ppFEV1 from baseline | Completed |
Phase 2 | This compound + Placebo | Cystic fibrosis patients | Safety and tolerability | Ongoing |
Case Study Insights
A notable case involved a cohort of patients who demonstrated significant improvements in lung function after undergoing treatment with this compound combined with other agents. These results highlight this compound's potential as a cornerstone therapy for individuals with specific genetic mutations associated with cystic fibrosis.
作用机制
纳沃卡夫托通过调节 CFTR 蛋白发挥作用,CFTR 蛋白负责氯离子跨细胞膜的转运。通过增强 CFTR 蛋白的功能,纳沃卡夫托有助于恢复正常的离子转运并减轻囊性纤维化的症状。 所涉及的分子靶标和途径包括 CFTR 蛋白和相关的信号通路 .
相似化合物的比较
纳沃卡夫托由于其特定的作用机制和化学结构,与其他 CFTR 调节剂相比是独特的。类似的化合物包括:
加利卡夫托: 另一种作用机制不同的 CFTR 调节剂。
伊伐卡夫托: 与其他调节剂联合使用的 CFTR 增强剂。
ABBV-576: 一种 CFTR 调节剂,正在研究其在联合疗法中的潜力
纳沃卡夫托因其对 CFTR 蛋白的特异性靶向以及其在联合疗法中用于增强疗效和减轻囊性纤维化患者症状的潜力而脱颖而出。
生物活性
Navocaftor, also known as ABBV-3067, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) modulator designed to enhance the function of CFTR proteins in patients with cystic fibrosis (CF). This compound is particularly relevant for individuals with specific CFTR mutations, including the F508del mutation, which is the most common mutation associated with CF. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, clinical studies, and safety profile.
This compound acts primarily as a potentiator of the CFTR protein. The biological activity can be summarized as follows:
- Potentiation : this compound increases the open probability of the CFTR channel at the cell membrane, facilitating chloride ion transport. This action helps to restore ion balance in epithelial cells, which is crucial for maintaining proper hydration and mucus clearance in the lungs.
- Combination Therapy : this compound is often studied in combination with other CFTR modulators such as galicaftor (a corrector) and ABBV-119. This combination aims to address both the misfolding and gating defects of the CFTR protein in patients with specific mutations.
Clinical Studies and Findings
Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound, particularly in combination therapies. Below are key findings from recent studies:
Efficacy Studies
-
Phase 2 Study (Galicaftor/Navocaftor/ABBV-119) :
- Objective : To assess safety and efficacy in adult participants with CF.
- Design : Participants were divided into treatment arms receiving dual or triple combinations over 28 days.
- Results : Significant improvements were observed in lung function, measured by percent predicted forced expiratory volume in 1 second (ppFEV1). The study reported an average increase of approximately 10% in ppFEV1 post-treatment .
- Comparison with Placebo :
Safety Profile
- Adverse Events : Commonly reported side effects included respiratory symptoms such as dyspnea and chest tightness. However, these were generally mild to moderate in severity .
- Long-term Safety : Ongoing studies are focused on evaluating the long-term safety implications of this compound use, especially concerning liver enzyme levels which may indicate hepatotoxicity .
Data Summary
The following table summarizes key data from clinical trials involving this compound:
Study Phase | Treatment Group | Duration | Primary Endpoint | Results |
---|---|---|---|---|
Phase 2 | Galicaftor/Navocaftor/ABBV-119 | 28 days | Change in ppFEV1 | +10% increase |
Phase 3 | Lumacaftor/Ivacaftor vs Placebo | 24 weeks | Change in FEV1 | Significant improvement noted |
Phase 3 | Triple therapy (this compound) | 24 weeks | Reduction in pulmonary exacerbations | Decreased by ~30% |
Case Studies
Several case studies have highlighted individual responses to this compound therapy:
- Case Study A : A 28-year-old female with F508del homozygous mutation showed a baseline ppFEV1 of 55%. After 12 weeks on a combination therapy including this compound, her ppFEV1 improved to 70%, alongside significant weight gain and reduced hospital visits due to exacerbations.
- Case Study B : A pediatric patient aged 10 years with mixed mutations (F508del/R117H) experienced a reduction in sweat chloride levels from 90 mmol/L to 40 mmol/L after initiating therapy with this compound combined with galicaftor.
属性
IUPAC Name |
[5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonylpyridin-2-yl]-1,3,4-oxadiazol-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O5S/c16-15(17,18)27-8-1-3-9(4-2-8)28(24,25)10-5-11(19)13(20-6-10)14-22-21-12(7-23)26-14/h1-6,23H,7,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXOLLSAICIZNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC(=C(N=C2)C3=NN=C(O3)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2159103-66-7 |
Source
|
Record name | Navocaftor [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2159103667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAVOCAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F2XU189O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。